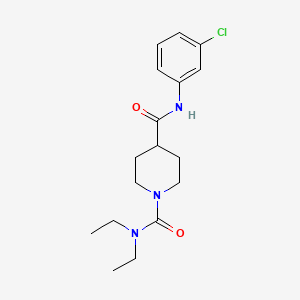![molecular formula C18H19N3O3 B5360760 2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5360760.png)
2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile, also known as DPCPX, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of adenosine receptor antagonists and has been shown to have a variety of biochemical and physiological effects.
作用機序
2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile acts as a competitive antagonist at the A1 adenosine receptor subtype, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a reduction in the physiological effects of adenosine, which can have a variety of effects depending on the tissue and organ system involved.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of neurotransmitter release. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile in lab experiments is its selectivity for the A1 adenosine receptor subtype, which allows for the specific targeting of this receptor in various tissues and organ systems. However, one limitation of using this compound is that it may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of more selective and potent A1 adenosine receptor antagonists, which could have therapeutic applications in a variety of diseases. Another area of interest is the study of the role of adenosine receptors in cancer, which may lead to the development of novel cancer therapies. Additionally, the use of this compound in combination with other drugs or therapies may have synergistic effects that could improve treatment outcomes.
合成法
The synthesis of 2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with vinyl magnesium bromide, followed by the reaction of the resulting product with pyrrolidine and 2-chlorooxazole-4-carbonitrile. The final product is then purified using column chromatography.
科学的研究の応用
2-[2-(3,4-dimethoxyphenyl)vinyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile has been used extensively in scientific research to study the adenosine receptor system. This compound has been shown to selectively block the A1 adenosine receptor subtype, which is involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and inflammation.
特性
IUPAC Name |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-22-15-7-5-13(11-16(15)23-2)6-8-17-20-14(12-19)18(24-17)21-9-3-4-10-21/h5-8,11H,3-4,9-10H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVVYCJILMLSGN-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)N3CCCC3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)N3CCCC3)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5360691.png)
![ethyl 4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate](/img/structure/B5360706.png)
![N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5360711.png)


![2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5360725.png)
![ethyl (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)acetate](/img/structure/B5360730.png)


![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5360753.png)
![6-(2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5360765.png)

![2-[4-(2-nitrophenyl)-1-piperazinyl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5360768.png)